molecular formula C8H16N4 B2742793 [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine CAS No. 2243505-56-6

[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine

Cat. No.: B2742793
CAS No.: 2243505-56-6
M. Wt: 168.244
InChI Key: NFFVGGFGLMEMLM-SFYZADRCSA-N
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Description

[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine is a chemical compound with the molecular formula C8H16N4 and a molecular weight of 168.244. This compound is characterized by the presence of an azidomethyl group attached to a cyclohexyl ring, which is further connected to a methanamine group. The compound’s structure and properties make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine typically involves the introduction of an azidomethyl group to a cyclohexyl ring followed by the attachment of a methanamine group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Azidation Reaction: This involves the conversion of a suitable precursor, such as a halomethylcyclohexane, to the azidomethyl derivative using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

    Reductive Amination: The azidomethylcyclohexane can then undergo reductive amination with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as LiAlH4 or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Investigated for its potential as a bioorthogonal reagent, enabling selective labeling and modification of biomolecules.

    Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets and pathways. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules. Additionally, the compound’s amine group can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine can be compared with other azidomethyl derivatives and cyclohexylamines:

    Similar Compounds:

    Uniqueness: The combination of the azidomethyl and methanamine groups in this compound provides unique reactivity and versatility, making it a valuable compound in various applications.

Properties

IUPAC Name

[(1R,3S)-3-(azidomethyl)cyclohexyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c9-5-7-2-1-3-8(4-7)6-11-12-10/h7-8H,1-6,9H2/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFVGGFGLMEMLM-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)CN=[N+]=[N-])CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)CN=[N+]=[N-])CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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